molecular formula C21H19N5O3S B11510946 ethyl 4-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate

ethyl 4-({[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B11510946
M. Wt: 421.5 g/mol
InChI Key: FIVXEDXPMJFFPE-UHFFFAOYSA-N
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Description

ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of this compound, which includes a triazinoindole core, makes it a valuable subject for scientific research and potential therapeutic applications.

Preparation Methods

The synthesis of ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves multiple steps, starting with the preparation of the triazinoindole core. This core is typically synthesized through a ring-fusion strategy, which involves the condensation of isatins with thiosemicarbazide . The resulting intermediate is then reacted with ethyl 4-aminobenzoate under specific conditions to form the final product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 4-[2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)ACETAMIDO]BENZOATE involves its interaction with molecular targets in cells. The compound selectively binds to ferrous ions, which plays a crucial role in its anticancer activity. By chelating iron, the compound disrupts iron homeostasis in cancer cells, leading to cell cycle arrest and apoptosis . The molecular pathways involved include the mitochondrial pathway, where the compound induces the release of cytochrome c and activation of caspases .

Properties

Molecular Formula

C21H19N5O3S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 4-[[2-[(5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C21H19N5O3S/c1-3-29-20(28)13-8-10-14(11-9-13)22-17(27)12-30-21-23-19-18(24-25-21)15-6-4-5-7-16(15)26(19)2/h4-11H,3,12H2,1-2H3,(H,22,27)

InChI Key

FIVXEDXPMJFFPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3C)N=N2

Origin of Product

United States

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